

AZD4547: A Comprehensive Technical Profile of its FGFR Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed analysis of the fibroblast growth factor receptor (FGFR) selectivity profile of AZD4547, a potent and orally bioavailable small-molecule inhibitor. The following sections present quantitative data on its kinase inhibitory activity, detailed experimental methodologies for key assays, and visual representations of its mechanism of action and the workflows used for its characterization.

Quantitative Selectivity Profile

AZD4547 demonstrates potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with significantly lower potency against FGFR4 and other related kinases. This selectivity is crucial for its therapeutic window and minimizing off-target effects. The half-maximal inhibitory concentrations (IC₅₀) from various enzymatic and cellular assays are summarized below.



Target Kinase	Assay Type	IC50 (nM)	Reference
FGFR1	Cell-free enzymatic assay	0.2	[1][2][3]
FGFR2	Cell-free enzymatic assay	2.5	[1][3]
FGFR3	Cell-free enzymatic assay	1.8	[1][3]
FGFR4	Cell-free enzymatic assay	165	[1][2][3]
VEGFR2 (KDR)	Cell-free enzymatic assay	24	[2][3]
TRKA	In vitro biochemical assay	18.7	[4]
TRKB	In vitro biochemical assay	22.6	[4]
TRKC	In vitro biochemical assay	2.9	[4]
FGFR4	Cellular phosphorylation assay	142	[2]
VEGFR2 (KDR)	Cellular phosphorylation assay	258	[2]
IGFR	Cellular phosphorylation assay	828	[2]

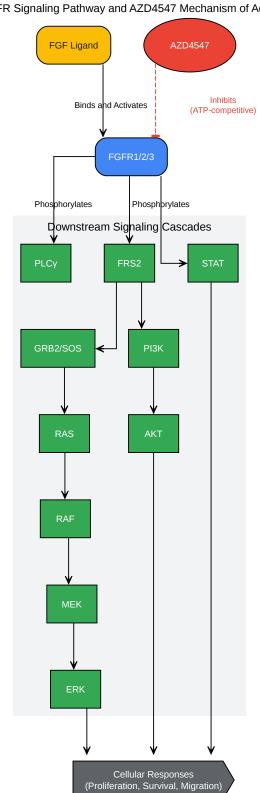
Note: IC₅₀ values can vary between different studies and assay conditions.

Mechanism of Action and Signaling Pathway

AZD4547 functions as an ATP-competitive inhibitor of the FGFR tyrosine kinase domain.[5] By binding to the ATP-binding pocket of FGFR1, 2, and 3, it prevents the phosphorylation and



activation of the receptor, thereby blocking downstream signaling cascades.[5] The canonical FGFR signaling pathway and the point of intervention by AZD4547 are illustrated below.



FGFR Signaling Pathway and AZD4547 Mechanism of Action



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FGFR signaling pathway and AZD4547's inhibitory action.

Experimental Protocols

The determination of AZD4547's selectivity profile relies on a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Kinase Assay (Enzymatic Assay)

This assay directly measures the ability of AZD4547 to inhibit the enzymatic activity of purified recombinant kinases.

Methodology:

- Kinase Preparation: Recombinant human kinase domains of FGFR1, FGFR2, FGFR3, FGFR4, VEGFR2, and other kinases of interest are expressed and purified.
- Assay Reaction: The kinase reactions are typically performed in a buffer solution containing:
 - The purified kinase.
 - A specific peptide or protein substrate.
 - ATP at a concentration near its Michaelis constant (Km) to ensure competitive binding can be accurately measured.
 - A range of concentrations of AZD4547.
- Detection: The extent of substrate phosphorylation is quantified. This is often achieved using methods such as:
 - Radiometric assays: Utilizing ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
 - Fluorescence-based assays: Employing technologies like Homogeneous Time-Resolved
 Fluorescence (HTRF) where a signal is generated upon substrate phosphorylation.



Data Analysis: The inhibitory activity is measured as a percentage of the control (no inhibitor). The IC₅₀ value, the concentration of AZD4547 that inhibits 50% of the kinase activity, is then calculated by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay

This assay assesses the ability of AZD4547 to inhibit FGFR signaling within a cellular context by measuring the phosphorylation status of the receptor and its downstream targets.

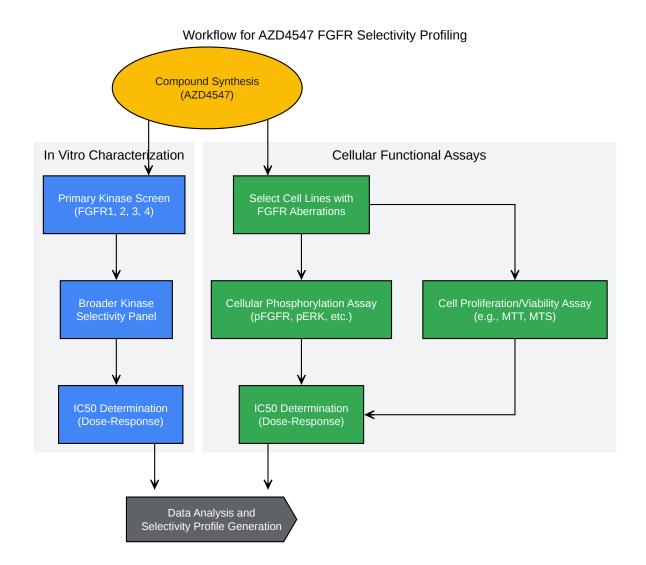
Methodology:

- Cell Culture: Human tumor cell lines with known FGFR alterations (e.g., amplification, fusion, or mutation) are cultured. Examples include KG-1 (FGFR1 fusion), SNU-16 (FGFR2 amplification), and KMS-11 (FGFR3 mutation).
- Compound Treatment: Cells are treated with a range of concentrations of AZD4547 for a specified duration (e.g., 6 to 24 hours).[6]
- Ligand Stimulation: In some cases, cells are stimulated with an FGF ligand (e.g., FGF2) to induce receptor activation and phosphorylation, particularly if the basal phosphorylation level is low.[6]
- Cell Lysis and Protein Quantification: Cells are lysed to extract proteins, and the total protein concentration is determined.
- Detection of Phosphorylation: The levels of phosphorylated FGFR and downstream signaling proteins (e.g., FRS2, PLCy, ERK, AKT) are measured using techniques such as:
 - Western Blotting: Proteins are separated by size, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the proteins of interest.
 - ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay that uses antibodies to capture and detect specific phosphorylated proteins.
- Data Analysis: The levels of phosphorylated proteins are normalized to the total protein levels. The IC₅₀ values are determined by plotting the inhibition of phosphorylation against the concentration of AZD4547.



Experimental Workflow for Selectivity Profiling

The logical flow for determining the FGFR selectivity profile of a compound like AZD4547 is depicted in the following diagram.



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A typical experimental workflow for characterizing inhibitor selectivity.



In summary, AZD4547 is a highly selective inhibitor of FGFR1, 2, and 3 with well-characterized activity in both biochemical and cellular assays. Its selectivity profile supports its development as a targeted therapy for cancers driven by aberrant FGFR signaling. The methodologies described provide a framework for the continued investigation and understanding of this and similar targeted therapeutic agents.

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